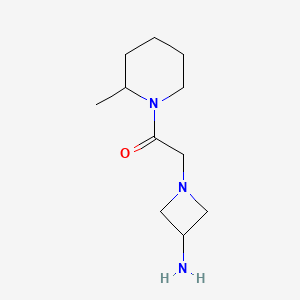
2-(3-Aminoazetidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one
Übersicht
Beschreibung
2-(3-Aminoazetidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one, commonly known as AZT, is a synthetic nucleoside analog used to treat HIV/AIDS. AZT is a reverse transcriptase inhibitor, meaning it works by blocking the action of the enzyme reverse transcriptase, which is necessary for the replication of the HIV virus. AZT has been used in combination with other antiretroviral drugs to reduce the amount of virus in the body, thus reducing the risk of HIV transmission and progression of the disease. AZT is an important part of HIV/AIDS treatment and is one of the most widely used antiretroviral drugs available today.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Antiviral Activity
Compounds with structural similarities to 2-(3-Aminoazetidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one have been synthesized and evaluated as potential inhibitors of enzymes like 15-lipoxygenase, which is significant for its role in inflammation and other diseases. For instance, derivatives of ethane-1,2-diyl bis with potential inhibitory action against 15-lipoxygenase have been synthesized, indicating the relevance of these compounds in therapeutic research (Asghari et al., 2016).
Moreover, related compounds have been explored for their antiviral activity, particularly against COVID-19. The synthesis of novel thiadiazole and triazole hybrids has demonstrated potential interactions with the main protease of SARS-CoV-2, suggesting a route for the development of antiviral drugs (Rashdan et al., 2021).
Antibacterial and Anticancer Properties
Additionally, benzyl piperazine derivatives containing pyrimidine and isoindolinedione have been investigated for their antibacterial activity, showcasing the role of these compounds in combating microbial infections (Merugu et al., 2010). Furthermore, novel indole derivatives have been synthesized and found to possess moderate to potent antiproliferative activities against various cancer cell lines, highlighting the potential of these compounds in cancer research (Jiang et al., 2016).
Synthetic Chemistry and Drug Development
The asymmetric synthesis of compounds, including aminoalkyl piperidines, reveals the importance of these molecules as intermediates in the creation of complex structures with potential therapeutic applications. Such synthetic approaches enable the development of inhibitors for enzymes like human leukocyte elastase, suggesting their utility in addressing conditions like chronic obstructive pulmonary disease (Cvetovich et al., 1996).
Eigenschaften
IUPAC Name |
2-(3-aminoazetidin-1-yl)-1-(2-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-9-4-2-3-5-14(9)11(15)8-13-6-10(12)7-13/h9-10H,2-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCBHYGPZASOPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CN2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminoazetidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



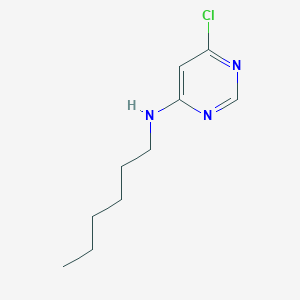
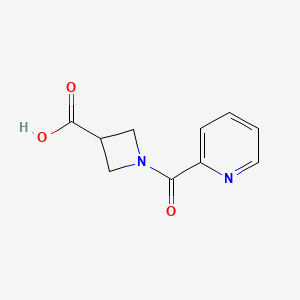
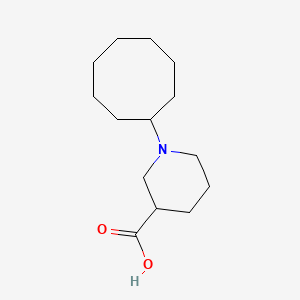
![1-{[(Oxolan-3-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1487869.png)
![Ethyl 4-[(2-chloropyrimidin-4-yl)amino]butanoate](/img/structure/B1487871.png)
![1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine](/img/structure/B1487872.png)
![1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1487873.png)


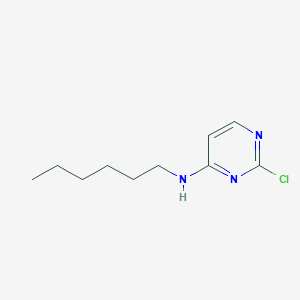
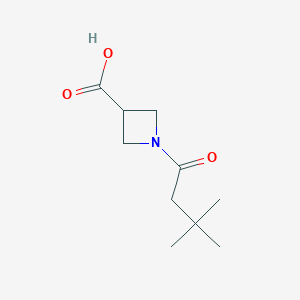
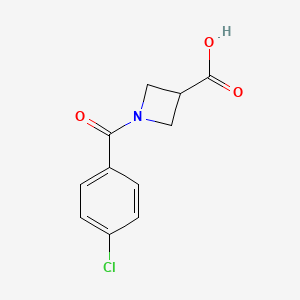
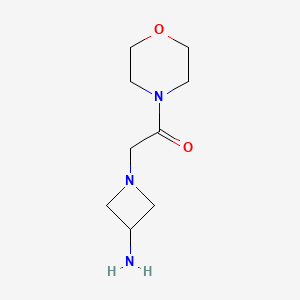
![3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B1487885.png)